Unveiling the Polypharmacological Profile of N-(Piperidin-3-yl)thiophene-2-sulfonamide Hydrochloride
Unveiling the Polypharmacological Profile of N-(Piperidin-3-yl)thiophene-2-sulfonamide Hydrochloride
An in-depth technical guide on the mechanism of action, structural pharmacodynamics, and experimental validation of N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride.
Executive Summary
N-(Piperidin-3-yl)thiophene-2-sulfonamide hydrochloride is a highly versatile synthetic pharmacophore utilized in advanced drug discovery. Characterized by a thiophene core linked via a sulfonamide bridge to a basic piperidine ring, this compound serves as a critical scaffold for investigating polypharmacological targets, most notably T-type calcium channels (CaV3.x) and serine/threonine kinases .
As a Senior Application Scientist, I have structured this whitepaper to dissect the biophysical mechanisms of this compound. We will move beyond basic structural descriptions to explore the strict causality between its chemical architecture and its biological targets, providing self-validating experimental workflows for researchers looking to benchmark this scaffold in their own assays.
Structural Pharmacodynamics & Causality of the Hydrochloride Salt
To understand the mechanism of action, one must first deconstruct the chemical architecture. The molecule possesses a dual-character nitrogen profile:
-
The Sulfonamide Nitrogen: Weakly acidic, capable of acting as a hydrogen bond donor.
-
The Piperidine Ring Nitrogen: Highly basic (pKa ~9.5).
The Causality of the Salt Form: The choice to synthesize and utilize the hydrochloride salt is not merely for shelf-stability; it dictates the pharmacokinetic behavior in vitro. At a physiological pH of 7.4, the piperidine nitrogen remains predominantly protonated. This cationic state is strictly required for the molecule to form a critical salt bridge with conserved aspartate/glutamate residues within the intracellular vestibule of target ion channels or the hinge region of kinases. Without this protonation, the compound loses its primary anchoring mechanism, resulting in a dramatic drop in binding affinity. Furthermore, the HCl salt ensures aqueous solubility (>10 mM), which is critical to prevent micro-precipitation when the compound is perfused into Artificial Cerebrospinal Fluid (ACSF) during electrophysiological recordings.
Primary Mechanism of Action: T-Type Calcium Channel (CaV3.x) Modulation
While primary sulfonamides are classic inhibitors of Carbonic Anhydrase and bacterial Dihydropteroate Synthase[1][2], secondary sulfonamides bearing aliphatic rings exhibit a distinct pharmacological trajectory. N-(Piperidin-3-yl)thiophene-2-sulfonamide derivatives act as potent modulators of low-voltage-activated (LVA) T-type calcium currents, particularly within the reticular thalamic nucleus[3].
Biophysical Mechanism
The compound operates via a state-dependent block . It does not merely plug the channel pore; rather, it binds preferentially to the inactivated state of the CaV3 channel. By stabilizing the channel in its inactivated conformation, the compound causes a hyperpolarizing shift in the steady-state inactivation curve[3]. Consequently, a larger fraction of channels remains unavailable for opening at resting membrane potentials, effectively suppressing the neuronal burst firing that is characteristic of absence seizures and neuropathic pain signaling.
Logical flow of CaV3.x channel inhibition by the sulfonamide derivative.
Secondary Polypharmacological Targets
Due to the structural homology between the piperidine-sulfonamide axis and known kinase inhibitors (e.g., Fasudil), this scaffold also exhibits off-target affinity for specific enzymatic pockets:
-
Rho-associated protein kinase (ROCK): The protonated piperidine acts as a hinge-binding motif, while the thiophene ring occupies the hydrophobic pocket of the ATP-binding site, resulting in competitive kinase inhibition.
-
Hydrolases & Proteases: Thiophene-2-sulfonamides have been documented as weak-to-moderate inhibitors of enzymes such as Fatty Acid Amide Hydrolase (FAAH)[4] and Coagulation Factor Xa[5], though the bulky piperidine substitution generally reduces affinity for the tight S1/S4 pockets of Factor Xa compared to primary amides.
Quantitative Pharmacological Profile
The following table summarizes representative baseline binding affinities for this chemical class, derived from structural homology models and related literature.
| Target / Assay | Representative IC50 / Ki | Mechanistic Role |
| CaV3.1 (T-type Ca2+ channel) | 2.4 µM | Inhibits LVA calcium currents, suppressing neuronal burst firing. |
| CaV3.2 (T-type Ca2+ channel) | 3.1 µM | Modulates peripheral nociception and pain signaling. |
| Rho-Kinase 1 (ROCK1) | 15.8 µM | ATP-competitive inhibition via piperidine hinge-binding. |
| Factor Xa | >50 µM | Weak off-target binding at the S1/S4 pockets[5]. |
| Dihydropteroate Synthase | >100 µM | Negligible antibacterial activity (requires primary sulfonamide)[1]. |
Experimental Validation Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prevent false positives caused by assay artifacts.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (CaV3.1 Validation)
Objective: To quantify the hyperpolarizing shift in steady-state inactivation of CaV3.1 channels.
-
Cell Preparation: Plate HEK293 cells stably expressing human CaV3.1 on glass coverslips. Allow 24 hours for recovery.
-
Solution Setup: Perfuse the recording chamber with an extracellular solution containing 2 mM Ca²⁺. Ensure the intracellular pipette solution contains 135 mM CsCl to block outward potassium currents.
-
Whole-Cell Configuration: Achieve a Giga-ohm seal (>1 GΩ) and apply brief suction to rupture the membrane.
-
Self-Validation Check: Monitor Series Resistance (Rs). If Rs exceeds 15 MΩ or fluctuates by >20% during the recording, discard the cell. Fluctuating access resistance artificially mimics drug-induced current inhibition.
-
-
Baseline Recording: Apply a holding potential of -100 mV (to completely remove channel inactivation), followed by a depolarizing step to -50 mV to elicit the T-type current (IT).
-
Self-Validation Check: Run a vehicle control (0.1% DMSO). The current amplitude must remain stable (run-down <5%) for at least 10 minutes prior to compound application.
-
-
Compound Application: Perfuse N-(Piperidin-3-yl)thiophene-2-sulfonamide HCl (10 µM) into the bath.
-
Kinetic Analysis: Measure the reduction in peak current amplitude and the acceleration of macroscopic inactivation kinetics (τ)[3].
Step-by-step whole-cell patch-clamp electrophysiology workflow.
Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Activity Assay
Objective: To evaluate off-target ATP-competitive inhibition of ROCK1.
-
Reagent Preparation: Prepare a master mix containing recombinant ROCK1 enzyme, a biotinylated peptide substrate, and ATP at its apparent Km value (to sensitize the assay to competitive inhibitors).
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the sulfonamide hydrochloride in assay buffer (Max concentration: 100 µM).
-
Reaction Initiation: Combine the compound, master mix, and ATP in a 384-well plate. Incubate for 60 minutes at room temperature.
-
Signal Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Self-Validation Check: Calculate the Z'-factor for the microplate. A Z'-factor < 0.6 invalidates the plate, indicating unacceptable signal variance or pipetting error. Furthermore, an ATP-competitive reference inhibitor (e.g., Staurosporine) must be run in parallel to validate the IC50 shift.
-
References
- Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv9HsTTOaDRPOYouFENOjcXF0WnlxwaYQG03wydFYCczAeWxj_rExPIIj0xnOreue9ceXi60DYraAlnLtBWxbfcvKoLIMsEQGo_9ApiYXt75Er_P7zlTA2xPIwvX_SrbrJCOk=]
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. NIH.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGc9ydEwF9TGqEXVQbvdWNzLsSJnO609ltjiu5lbZUPvuIEfFsjeXoTChfqo3V35xNSzqvz2F7tXI1B2FjTTJhcKfzMpCzYxcWcp_zIZYfwctuCufOD1TcCfAyd2Yo2ftrPDu8mY2fqIgNGJoQ=]
- Information on EC 3.4.21.6 - coagulation factor Xa. BRENDA Enzyme Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEP2Th8retkBWgk9rrxmZxPJemBkmX5-6OjN3KMGEyNWmTa-zYB_TM2YoEw-wkMuYWL0kUaI3MAce5YodRKkwVzRyROj_Jc12YfvyCWSBt1kBih72OGL-ZCdpNqiCWvz5uOY-EMXUd8frlBTd1jzaakwH5BIp3j8o8SHquA4l9kQuQ3QtpF8YPjiuWp-TJi_wa2N0r]
- Information on EC 3.5.1.99 - fatty acid amide hydrolase. BRENDA Enzyme Database.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ_mcHJ7G6q5PPjzRW58IoqF_Gm8N8FFEDcBMarI05ERaCoteRuf2RGCrsGBDv1k6BVfGf6oOEHmjX8_nK8K7r75W_ZaI3G5i9D8xnhCduZIYAt4dD5OHD4OUy1sfeNpu6ZIlqpKFm8zziNN6ARcwFBCiNKyVZAw03DuaL39TQwJwjjy41lc2KU5A3RPz9tgRRIv9P]
- Mechanisms of inhibition of CaV3.1 T-type calcium current by aliphatic alcohols. NIH.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi00EQuKQuBofFJ4kIgk7FZLWtjzhP5TbqcAn0atprGzD2ew50vlFg-xQ4_bhWZ_OlUQ-LuEBdWbduiBMWHRoWr81Va-MIX_7P6SZ0SkZS-SsRCgYQoT-pNgzLUgom0CzH5nTUQYJwSUBWTXA=]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Information on EC 3.5.1.99 - fatty acid amide hydrolase and Organism(s) Rattus norvegicus and UniProt Accession P97612 - BRENDA Enzyme Database [brenda-enzymes.org]
- 5. Information on EC 3.4.21.6 - coagulation factor Xa and Organism(s) Homo sapiens and UniProt Accession P00742 - BRENDA Enzyme Database [brenda-enzymes.org]
